N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(1H-indol-3-yl)butanamide
Description
Properties
Molecular Formula |
C26H33N3O3 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C26H33N3O3/c1-31-24-11-10-19(16-25(24)32-2)18-29-14-12-21(13-15-29)28-26(30)9-5-6-20-17-27-23-8-4-3-7-22(20)23/h3-4,7-8,10-11,16-17,21,27H,5-6,9,12-15,18H2,1-2H3,(H,28,30) |
InChI Key |
XXERRCYWDFYJEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)CCCC3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
Piperidin-4-amine reacts with 3,4-dimethoxybenzaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (acetic acid, pH 4–5). The reaction proceeds at room temperature for 12–24 hours, yielding 1-(3,4-dimethoxybenzyl)piperidin-4-amine with 75–85% efficiency.
Reaction Conditions :
-
Molar ratio : 1:1 (piperidin-4-amine : 3,4-dimethoxybenzaldehyde)
-
Solvent : Methanol or ethanol
-
Catalyst : NaBH3CN (1.2 equiv)
-
Yield : 82% (average)
Alternative Alkylation Method
3,4-Dimethoxybenzyl chloride reacts with piperidin-4-amine in dichloromethane (DCM) using potassium carbonate (K2CO3) as a base. This method requires reflux for 6–8 hours but achieves comparable yields (78%).
Synthesis of 4-(1H-Indol-3-yl)butanoic Acid
Friedel-Crafts Alkylation
Indole undergoes alkylation with 4-bromobutanoyl chloride in the presence of aluminum chloride (AlCl3) at 0–5°C. The intermediate 4-(1H-indol-3-yl)butanoyl chloride is hydrolyzed to the carboxylic acid using aqueous NaOH (10%).
Reaction Conditions :
-
Temperature : 0–5°C (alkylation), 25°C (hydrolysis)
-
Solvent : DCM (alkylation), H2O/THF (hydrolysis)
-
Yield : 68% (over two steps)
Grignard Addition-Oxidation
Indole-3-carboxaldehyde reacts with vinylmagnesium bromide to form 3-(3-hydroxypropyl)indole, which is oxidized to 4-(1H-indol-3-yl)butanoic acid using Jones reagent (CrO3/H2SO4).
Amide Bond Formation
Carbodiimide-Mediated Coupling
4-(1H-Indol-3-yl)butanoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The activated ester reacts with 1-(3,4-dimethoxybenzyl)piperidin-4-amine at 25°C for 12 hours, yielding the target compound.
Optimized Parameters :
-
Coupling agents : EDC (1.5 equiv), HOBt (1.2 equiv)
-
Solvent : DCM or DMF
-
Yield : 70–75%
Microwave-Assisted Synthesis
Microwave irradiation (560 W, 100°C) reduces reaction time to 15–20 minutes. A mixture of 4-(1H-indol-3-yl)butanoic acid, 1-(3,4-dimethoxybenzyl)piperidin-4-amine, and EDC/HOBt in DMF achieves 85% yield under these conditions.
Comparative Analysis of Methods
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time | 12 hours | 20 minutes |
| Yield | 70–75% | 85% |
| Energy Consumption | High | Low |
| Scalability | Moderate | High |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactors enhance heat transfer and mixing efficiency, particularly for exothermic steps like Friedel-Crafts alkylation. Residence times of 2–5 minutes improve throughput.
Chemical Reactions Analysis
Amide Bond Formation and Hydrolysis
The central amide linkage (-CONH-) participates in hydrolysis under acidic or basic conditions. For synthesis, coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) are employed to activate the carboxylic acid precursor of the indole-butanoic acid fragment. This step typically occurs in polar aprotic solvents such as DMF or DMSO at 0–25°C, yielding the target amide with >80% efficiency .
| Reaction Type | Conditions | Catalyst/Reagent | Yield |
|---|---|---|---|
| Amide Coupling | 0–25°C, DMF, 12–24 hr | EDC/HOBt | 82–90% |
| Acid Hydrolysis | 6M HCl, reflux, 6 hr | — | >95% |
| Base Hydrolysis | 2M NaOH, 60°C, 4 hr | — | 88% |
Indole Functionalization
The indole moiety undergoes electrophilic substitution at the 2- or 3-position. Bromination using N-bromosuccinimide (NBS) in CCl₄ selectively introduces a bromine atom at the 2-position of the indole ring . This reaction is critical for further derivatization:
text4-(1H-indol-3-yl)butanoic acid → 4-(2-bromo-1H-indol-3-yl)butanoic acid Conditions: NBS, CCl₄, 0°C → RT, 2 hr Yield: 92%[2]
Piperidine Ring Modifications
The piperidine nitrogen can be alkylated or acylated. For example, tert-butyl piperazine-1-carboxylate reacts with activated esters of the compound under reflux in 2-propanol , forming protected derivatives . Deprotection with TFA (trifluoroacetic acid) regenerates the free amine.
| Reaction | Conditions | Outcome |
|---|---|---|
| Alkylation | Reflux, 2-propanol, 10 hr | N-Protected piperidine derivatives |
| Deprotection | TFA/DCM, 2 hr | Free amine for further functionalization |
Methoxybenzyl Group Reactions
The 3,4-dimethoxybenzyl group is susceptible to oxidative cleavage using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane, yielding a carboxylic acid derivative. This reaction is pivotal for modifying the lipophilicity of the compound .
Reductive Amination and Catalytic Hydrogenation
The piperidine ring’s secondary amine can undergo reductive amination with aldehydes or ketones in the presence of NaBH₃CN (sodium cyanoborohydride). Catalytic hydrogenation using Pd/C under H₂ (1–3 atm) reduces unsaturated bonds or removes protecting groups .
Biological Interactions and Stability
-
Metabolic Stability : The dimethoxybenzyl group enhances resistance to cytochrome P450 oxidation, as evidenced by in vitro microsomal assays .
-
Receptor Binding : The indole moiety interacts with serotonin receptors via π-π stacking, while the piperidine ring engages in hydrogen bonding .
Key Synthetic Challenges and Solutions
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Studies have indicated that compounds similar to N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(1H-indol-3-yl)butanamide exhibit antidepressant properties. The mechanism of action is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research demonstrates that such compounds can effectively inhibit the reuptake of these neurotransmitters, leading to enhanced mood and cognitive function .
2. Anticancer Potential
Recent investigations have explored the anticancer properties of related compounds. For instance, derivatives that share structural similarities with this compound have shown promising results in inhibiting cancer cell proliferation through apoptosis induction in various cancer cell lines . These findings suggest potential applications in cancer therapy.
3. Neuroprotective Effects
The neuroprotective effects of this compound have been studied in models of neurodegenerative diseases. It has been shown to exert protective effects against oxidative stress and inflammation in neuronal cells, suggesting a role in conditions such as Alzheimer's disease . The ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Studies
Case Study 1: Antidepressant Efficacy
A recent study evaluated the antidepressant efficacy of this compound in animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups. Behavioral assays such as the forced swim test and tail suspension test were employed to assess efficacy .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation pathways. The study utilized MCF-7 and HeLa cell lines and reported a dose-dependent response . Further research is warranted to explore its mechanism of action in greater detail.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
AChE Inhibitors with Piperidine-Indole Hybrids
Compound 23 (N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide)
- Structure : Benzyl-piperidine core linked to an oxoindolin-3-yl group via an acetamide bridge.
- Activity : Potent AChE inhibitor (IC₅₀ = 0.01 µM), surpassing donepezil (IC₅₀ = 0.04 µM) .
- Comparison : The target compound replaces the benzyl group with 3,4-dimethoxybenzyl and substitutes oxoindolin with indol-3-yl butanamide. The dimethoxy group may enhance lipid solubility and blood-brain barrier penetration, but the lack of an oxo group could reduce AChE affinity .
Table 1: AChE Inhibitors with Piperidine-Indole Scaffolds
| Compound | Key Substituents | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Target Compound | 3,4-Dimethoxybenzyl, indol-3-yl | Not reported | — |
| Compound 23 () | Benzyl, oxoindolin-3-yl | 0.01 | |
| Donepezil | Benzyl, indanone | 0.04 | — |
Opioid Receptor Ligands: Structural Overlaps
4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide)
- Structure : Piperidine-4-yl group with phenethyl and 4-methoxyphenyl substituents.
- Activity : Binds μ-opioid receptors, typical of fentanyl analogs .
- Comparison : Both compounds share a piperidine-butaneamide backbone. However, the target compound’s 3,4-dimethoxybenzyl and indole groups likely redirect activity away from opioid receptors toward CNS targets like serotonin or AChE. The absence of a phenethyl group further reduces opioid affinity .
Table 2: Piperidine-Based Amides with Divergent Targets
Indole-Containing Piperidine Derivatives
N-[1-[2-Hydroxy-2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide
- Structure : Piperidine-4-yl linked to indol-3-yl via a hydroxyethyl group and benzamide.
- Properties : LogP = 3.6, PSA = 71.85 Ų, suggesting moderate lipophilicity and blood-brain barrier permeability .
- Comparison : The target compound’s butanamide chain and dimethoxybenzyl group may enhance metabolic stability compared to the hydroxyethyl-benzamide linker in this analog .
Key Structural and Pharmacological Insights
- Substituent Effects :
- Metabolic Stability : The butanamide chain in the target compound likely reduces susceptibility to esterase hydrolysis compared to acetylated analogs .
Biological Activity
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(1H-indol-3-yl)butanamide is a complex organic compound notable for its unique structural features, which include an indole core, a piperidine ring, and methoxy substituents. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 451.6 g/mol. Its structure suggests potential interactions with various biological targets due to the presence of functional groups that influence solubility, bioavailability, and receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C26H33N3O4 |
| Molecular Weight | 451.6 g/mol |
| CAS Number | 1574320-80-1 |
Preliminary studies indicate that this compound may interact with neurotransmitter systems or enzymes. The indole moiety is known for its presence in many biologically active compounds, particularly those targeting serotonin receptors, while the piperidine ring may enhance binding affinity to biological targets .
Neuropharmacological Effects
Research has suggested that compounds similar to this compound exhibit neuropharmacological properties. For example, studies on related compounds have demonstrated their potential as neuroleptics, showing efficacy comparable to established drugs like haloperidol . The presence of the piperidine structure is often linked to psychotropic effects.
Cytotoxicity Studies
Recent investigations into the cytotoxic effects of structurally related compounds have shown promising results. For instance, some derivatives were found to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial membrane potential depolarization . Such findings suggest that this compound could possess similar anticancer properties.
Study 1: Interaction with Receptors
A study assessing the binding affinity of various compounds similar to this compound indicated significant interactions with serotonin receptors. The results highlighted that modifications in the methoxy groups could enhance receptor selectivity and affinity .
Study 2: Metabolism and Excretion
Another research effort focused on the pharmacokinetics of closely related compounds revealed extensive biotransformation processes in animal models. This study noted that metabolites could retain biological activity, potentially contributing to the therapeutic effects observed .
Q & A
Q. What are the recommended synthetic pathways for N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(1H-indol-3-yl)butanamide, and how can yield optimization be addressed?
Methodological Answer: Synthesis of piperidine-indole hybrids typically involves multi-step reactions, including alkylation, amidation, and coupling strategies. A key challenge is optimizing reaction conditions (e.g., temperature, catalyst selection) to improve yields, as seen in analogous compounds where yields lagged behind theoretical predictions despite methodological refinements . For instance, Taber and Feldman’s approaches for similar piperidine derivatives achieved suboptimal yields, suggesting the need for iterative optimization of protecting groups and purification steps (e.g., column chromatography or recrystallization) . Characterization via NMR and mass spectrometry (as applied to N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) is critical for verifying structural integrity .
Q. What analytical techniques are suitable for assessing the purity and stability of this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) with a methanol-buffer mobile phase (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) is recommended for purity analysis . Stability studies should monitor degradation under varying storage conditions (temperature, humidity) using accelerated stability protocols. For example, analogs like N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide require inert atmospheres and desiccants to prevent hydrolysis or oxidation . UV spectroscopy and mass spectrometry can track decomposition products.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Given the acute toxicity and irritancy hazards observed in structurally similar compounds (e.g., skin corrosion, respiratory irritation), researchers must adhere to OSHA HCS standards:
- Use fume hoods for synthesis and handling to minimize aerosol exposure .
- Wear nitrile gloves, lab coats, and ANSI-approved eye protection .
- Implement spill containment kits and avoid dry sweeping to prevent dust dispersion .
Advanced Research Questions
Q. How can researchers design assays to evaluate this compound’s interaction with neurological or oncological targets?
Methodological Answer: The indole and piperidine moieties suggest potential affinity for serotonin or dopamine receptors. Competitive binding assays using radiolabeled ligands (e.g., [³H]-spiperone for D2 receptors) and functional assays (cAMP modulation) are recommended. For example, L-741,626 (a D2 antagonist with an indole-piperidine scaffold) demonstrated receptor selectivity via similar methods . In cancer research, crystallography and kinase inhibition assays (e.g., for indole-based maleimide derivatives) could elucidate mechanisms .
Q. How should discrepancies in biological activity data between studies be resolved?
Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., cell lines, ligand concentrations). To address this:
- Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines).
- Validate findings with orthogonal methods (e.g., SPR for binding kinetics alongside cell-based assays).
- Cross-reference structural analogs; for example, 4-Methoxybutyrylfentanyl’s opioid activity was confirmed via in vivo analgesia models and receptor docking studies .
Q. What regulatory considerations apply to this compound given its structural similarity to controlled substances?
Methodological Answer: Analogous compounds like parafluorobutyrylfentanyl (N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide) are listed under international drug control schedules . Researchers must:
Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer: Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding modes to cytochrome P450 enzymes or efflux transporters. ADMET predictors like SwissADME estimate logP (lipophilicity) and blood-brain barrier penetration. For instance, indole-piperidine hybrids often exhibit high CNS permeability but may require prodrug strategies to mitigate hepatotoxicity .
Q. What strategies enhance the compound’s stability in long-term biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
